molecular formula C16H24O10 B078291 [(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate CAS No. 15086-09-6

[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate

Cat. No. B078291
CAS RN: 15086-09-6
M. Wt: 376.36 g/mol
InChI Key: WXCAGOPORGCRJM-OAGGEKHMSA-N
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Description

[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate, commonly known as THA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THA belongs to the class of acetylcholinesterase inhibitors, which are known for their ability to enhance cholinergic neurotransmission in the brain.

Mechanism Of Action

THA acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many cognitive processes, including learning and memory. By inhibiting the breakdown of acetylcholine, THA enhances cholinergic neurotransmission in the brain, which can improve cognitive function and memory.

Biochemical And Physiological Effects

THA has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. THA has also been shown to have antioxidant and anti-inflammatory effects, which can protect the brain from oxidative stress and inflammation. THA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of using THA in lab experiments is that it is a well-characterized compound that has been extensively studied for its potential therapeutic applications. THA is also relatively easy to synthesize and purify. One limitation of using THA in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the brain.

Future Directions

There are several future directions for research on THA. One direction is to investigate the potential therapeutic applications of THA in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to investigate the potential synergistic effects of THA with other compounds, such as omega-3 fatty acids and curcumin. Finally, future research could focus on developing new and improved methods for synthesizing and purifying THA.

Synthesis Methods

THA can be synthesized using a variety of methods, including the reaction of 3,4,5,6-tetrahydroxyhexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 3,4,5,6-tetrahydroxyhexyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified using column chromatography to obtain pure THA.

Scientific Research Applications

THA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. THA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. THA has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease.

properties

CAS RN

15086-09-6

Product Name

[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate

Molecular Formula

C16H24O10

Molecular Weight

376.36 g/mol

IUPAC Name

[(3R,4S,5R)-3,4,5,6-tetraacetyloxyhexyl] acetate

InChI

InChI=1S/C16H24O10/c1-9(17)22-7-6-14(24-11(3)19)16(26-13(5)21)15(25-12(4)20)8-23-10(2)18/h14-16H,6-8H2,1-5H3/t14-,15-,16+/m1/s1

InChI Key

WXCAGOPORGCRJM-OAGGEKHMSA-N

Isomeric SMILES

CC(=O)OCC[C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

synonyms

2-Deoxy-D-glucitol 1,3,4,5,6-pentaacetate

Origin of Product

United States

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